

Cross-Referencing Experimental Alkane Data: A Comparative Guide Against the NIST Database

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,5-Diethylheptane*

Cat. No.: *B14562925*

[Get Quote](#)

For researchers, scientists, and drug development professionals, accurate physical and chemical data is the bedrock of discovery. This guide provides a comparative analysis of experimental data for common alkanes, cross-referenced with the comprehensive National Institute of Standards and Technology (NIST) database. We further present a detailed experimental protocol for boiling point determination and visualize key workflows and chemical principles.

Quantitative Data Comparison

The following tables summarize key physical properties for a selection of linear alkanes, comparing values from the NIST Chemistry WebBook with data reported in other peer-reviewed sources. This allows for a direct assessment of data consistency and highlights the importance of consulting multiple datasets.

Alkane	Boiling Point (°C) - NIST	Boiling Point (°C) - Other Sources	Density (g/cm³) - NIST	Density (g/cm³) - Other Sources
n-Pentane	36.06	36.1	0.626 at 20°C	0.6262 at 20°C
n-Hexane	68.73	68.7	0.659 at 20°C	0.6594 at 20°C
n-Heptane	98.42	98.4	0.684 at 20°C	0.6837 at 20°C
n-Octane	125.66	125.7	0.703 at 20°C	0.7025 at 20°C
n-Nonane	150.8	150.8	0.718 at 20°C	0.7176 at 20°C
n-Decane	174.12	174.1	0.730 at 20°C	0.7299 at 20°C

Note: "Other Sources" may include data from various scientific publications and handbooks. Density values are typically reported at a specific temperature.

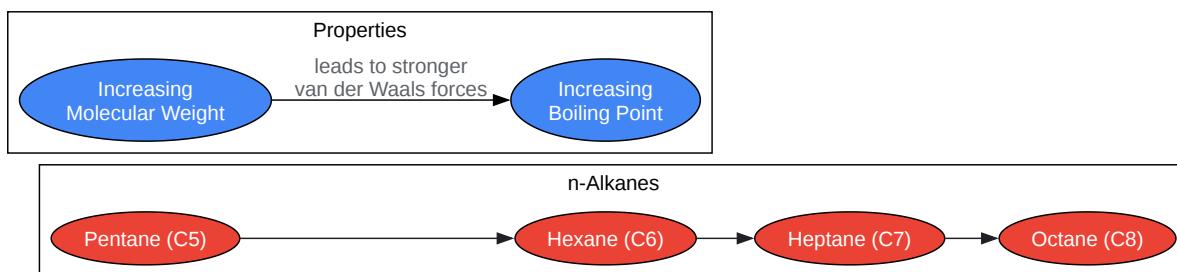
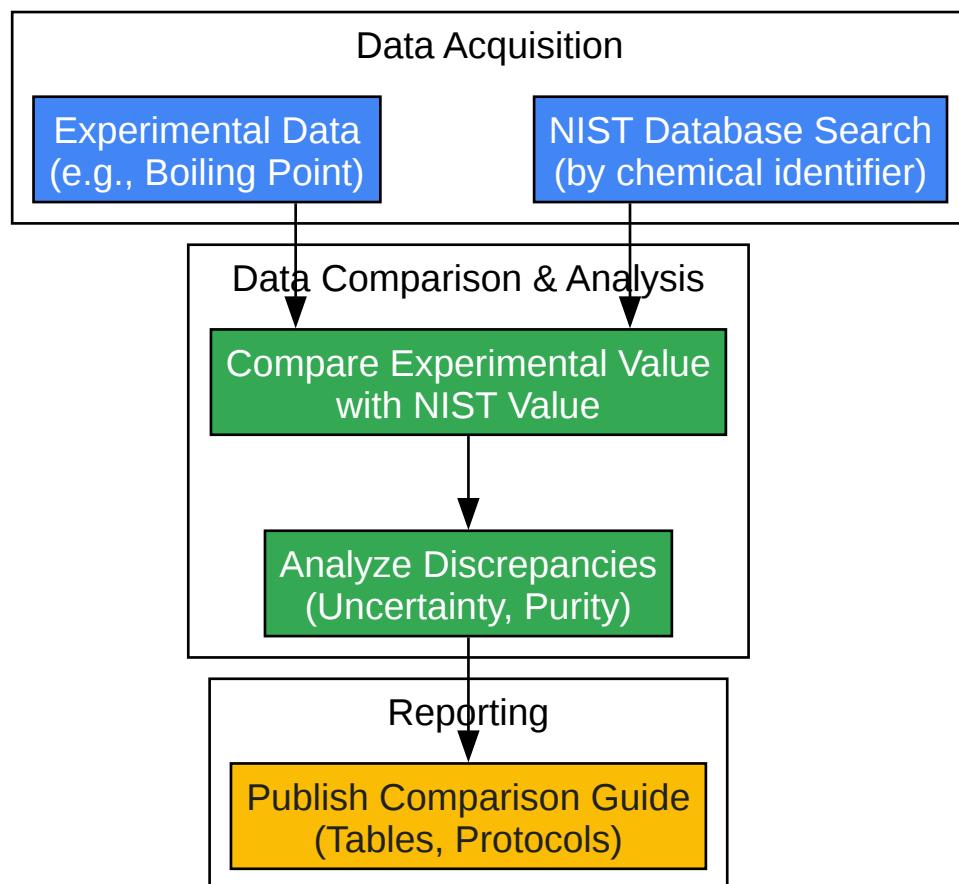
Experimental Protocol: Determination of Boiling Point

This protocol outlines a standard laboratory procedure for determining the boiling point of a liquid alkane using distillation.

Objective: To measure the boiling point of a liquid alkane sample at atmospheric pressure.

Materials:

- Alkane sample
- Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)
- Heating mantle or water bath
- Boiling chips
- Thermometer (calibrated)



- Barometer

Procedure:

- Apparatus Setup: Assemble the distillation apparatus as per standard laboratory practice. Ensure all joints are securely clamped.
- Sample Preparation: Add a measured volume of the alkane sample to the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
- Heating: Begin heating the flask gently using the heating mantle or water bath.
- Equilibrium: Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head. The boiling point is reached when the temperature stabilizes, with vapor and liquid in equilibrium.
- Data Recording: Record the stable temperature reading from the thermometer. This is the observed boiling point.
- Pressure Correction: Record the atmospheric pressure from the barometer. If the pressure is not exactly 1 atm (101.325 kPa), the observed boiling point will need to be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron equation.
- Repeatability: Repeat the measurement at least two more times with fresh samples to ensure the precision of the results.

Visualizing the Workflow and Chemical Principles

The following diagrams, generated using Graphviz, illustrate the data cross-referencing workflow and a fundamental principle of alkane chemistry.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Cross-Referencing Experimental Alkane Data: A Comparative Guide Against the NIST Database]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14562925#cross-referencing-experimental-data-with-nist-database-for-alkanes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com